7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione
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Overview
Description
7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its unique tricyclic structure, which includes fused benzene, pyridine, and isoquinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be implemented to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Pyridazine and Pyridazinone Derivatives: These heterocycles contain nitrogen atoms and show a wide range of pharmacological activities.
Uniqueness: 7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione is unique due to its specific arrangement of functional groups and fused ring system
Properties
CAS No. |
646054-82-2 |
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Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
7-acetyl-1,2,3,4-tetrahydronaphtho[2,3-a]quinolizine-6,8,13-trione |
InChI |
InChI=1S/C19H15NO4/c1-10(21)14-16-15(13-8-4-5-9-20(13)19(14)24)17(22)11-6-2-3-7-12(11)18(16)23/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
FYDWLTVSXVJKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C3CCCCN3C1=O)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
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